molecular formula C20H19N5O3S B2728970 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide CAS No. 1020975-89-6

1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide

Cat. No.: B2728970
CAS No.: 1020975-89-6
M. Wt: 409.46
InChI Key: PHKFMQUWCFMANX-UHFFFAOYSA-N
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Description

1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is an organic compound characterized by its unique chemical structure involving a triazolopyridazine ring attached to a phenyl group and linked by an ether linkage to an ethyl-methanesulfonamide chain. This structure imparts distinct physical and chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves multi-step organic synthesis techniques:

  • Formation of Triazolopyridazine Core: Starting with suitable precursors, the triazolopyridazine core can be synthesized through cyclization reactions under controlled conditions.

  • Phenyl Group Introduction: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

  • Ether Linkage Formation: The ether linkage is formed by reacting the triazolopyridazine compound with an appropriate ethyl halide under basic conditions.

  • Methanesulfonamide Incorporation: Finally, the methanesulfonamide group is introduced through nucleophilic substitution reactions, using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial-scale production may employ optimized processes, involving:

  • High-pressure reactors to enhance reaction rates.

  • Continuous flow synthesis to ensure consistent product quality.

  • Advanced purification techniques like chromatography or crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using reagents like potassium permanganate or chromium trioxide, leading to products such as carboxylic acids or quinones.

  • Reduction: Reduction reactions can be performed using agents like hydrogenation (H2 gas with a catalyst) or lithium aluminium hydride (LiAlH4), resulting in the reduction of nitro groups or ketones present in the molecule.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl rings or at positions adjacent to the triazolopyridazine core, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reduction: Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst, Lithium aluminium hydride (LiAlH4)

  • Substitution: Halogens (Cl2, Br2), Strong nucleophiles (e.g., NaOH, NH3)

Major Products Formed

  • Oxidation: Carboxylic acids, Quinones

  • Reduction: Amines, Alcohols

  • Substitution: Halogenated derivatives, Substituted phenyl derivatives

Scientific Research Applications

1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide finds applications in various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and novel materials.

  • Biology: Explored for its potential as a biochemical probe to study enzyme interactions and receptor binding.

  • Medicine: Investigated for therapeutic applications, including as a lead compound in drug discovery for targeting specific pathways involved in diseases like cancer or neurological disorders.

  • Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, blocking substrate access.

  • Receptor Binding: It can interact with cell surface receptors, modulating cellular signaling pathways.

  • Pathway Modulation: It influences biochemical pathways by interacting with key molecules, altering their activity.

Molecular Targets and Pathways Involved

  • Enzymes: Kinases, Proteases

  • Receptors: G-protein-coupled receptors (GPCRs), Ion channels

  • Pathways: Signal transduction, Apoptosis, Inflammation

Comparison with Similar Compounds

  • 1-Phenyl-N-(2-(1H-1,2,3-triazol-4-yl)ethyl)methanesulfonamide

  • 1-Phenyl-N-(2-(pyridazin-3-yl)oxyethyl)methanesulfonamide

  • 1-Phenyl-N-(2-(4-phenyl-1,2,4-triazol-3-yl)ethyl)methanesulfonamide

Uniqueness

The presence of the triazolopyridazine core and its unique substitution pattern makes 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide distinct, providing it with unique reactivity and potential applications that differ from other compounds in the same class. Its specific structure enables interactions with a unique set of molecular targets, offering potential advantages in research and therapeutic settings.

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Properties

IUPAC Name

1-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c26-29(27,15-16-7-3-1-4-8-16)21-13-14-28-19-12-11-18-22-23-20(25(18)24-19)17-9-5-2-6-10-17/h1-12,21H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKFMQUWCFMANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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